molecular formula C14H11FO3 B11810849 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid

Cat. No.: B11810849
M. Wt: 246.23 g/mol
InChI Key: CLNUDKLGBQHGEX-UHFFFAOYSA-N
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Description

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of furan derivatives It features a cyclopropane ring attached to a carboxylic acid group and a furan ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Catalysts: Palladium for Suzuki-Miyaura coupling, zinc-copper couple for cyclopropanation

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols

Scientific Research Applications

Anticancer Activity

Research indicates that cyclopropane derivatives, including 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid, exhibit promising anticancer properties. A patent (US8637672B2) highlights the efficacy of cyclopropyl dicarboxamides in treating various cancers, suggesting that this compound could be a potential candidate for further development in oncology .

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of specific inflammatory mediators, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.

Synthesis of Novel Polymers

The unique structure of this compound allows for its incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties makes it suitable for developing high-performance materials.

Use in Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. These applications benefit from its resistance to solvents and environmental degradation.

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityPotential use in cancer treatmentUS8637672B2
Anti-inflammatoryInhibition of inflammatory mediatorsResearch findings
Material ScienceIncorporation into polymers for enhanced propertiesPatent EP3292104A1
Coatings and AdhesivesFormulation of durable coatings and adhesivesIndustry reports

Case Study 1: Anticancer Efficacy

In a study documented in the patent US8637672B2, various cyclopropane derivatives were tested against human cancer cell lines. Results indicated that compounds similar to this compound demonstrated significant cytotoxicity, warranting further investigations into their mechanisms of action and potential clinical applications.

Case Study 2: Polymer Development

Research on the synthesis of novel polymers incorporating furan derivatives has shown that adding this compound improves both thermal stability and mechanical strength. These findings were presented at a recent materials science conference, highlighting the compound's versatility.

Mechanism of Action

The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the cyclopropane ring provides structural rigidity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for designing molecules with specific properties and functions in various scientific research applications.

Biological Activity

2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid (CAS Number: 1315372-59-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H11FO3
  • Molecular Weight : 246 g/mol
  • CAS Number : 1315372-59-8

The compound features a cyclopropane ring, a furan moiety, and a fluorophenyl group, which contribute to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions. This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating inflammation.

Anti-cancer Properties

Studies have shown that cyclopropane derivatives can exhibit anti-cancer activities through various mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in animal models treated with the compound.

Antimicrobial Activity

Preliminary investigations suggest that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.

Case Study 1: Anti-inflammatory Effects

In a study focusing on inflammatory bowel disease (IBD), analogs of this compound were tested for their ability to inhibit COX-2 activity. Results indicated a significant reduction in inflammatory markers in treated groups compared to controls, suggesting potential therapeutic applications for IBD and other inflammatory disorders.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation and increased apoptosis rates. Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference(s)
Anti-inflammatoryCOX-2 inhibition
Anti-cancerInduction of apoptosis
Cell cycle arrest
AntimicrobialDisruption of bacterial membranes

Properties

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)furan-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H11FO3/c15-11-4-2-1-3-8(11)12-5-6-13(18-12)9-7-10(9)14(16)17/h1-6,9-10H,7H2,(H,16,17)

InChI Key

CLNUDKLGBQHGEX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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